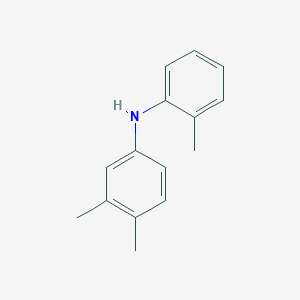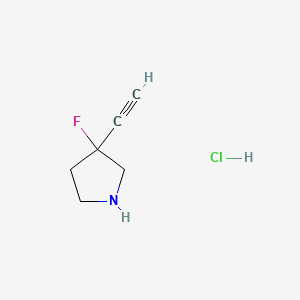
5'-Adenylic acid, N-(4-aminobutyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound ((2R,3S,4R,5R)-5-(6-((4-Aminobutyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate is a complex organic molecule with significant importance in various scientific fields. This compound is a derivative of purine, a fundamental component of nucleic acids, and is involved in numerous biochemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S,4R,5R)-5-(6-((4-Aminobutyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the purine base: This step involves the construction of the purine ring system, which can be achieved through various synthetic routes, including the use of formamide and other nitrogen-containing compounds.
Attachment of the aminobutyl group:
Formation of the tetrahydrofuran ring: This step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring, which is then hydroxylated to introduce the necessary hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
((2R,3S,4R,5R)-5-(6-((4-Aminobutyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
((2R,3S,4R,5R)-5-(6-((4-Aminobutyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is involved in studies related to nucleic acids and their functions, as well as in the development of nucleotide analogs.
Industry: The compound can be used in the production of pharmaceuticals and as a precursor for other bioactive molecules.
Wirkmechanismus
The mechanism by which ((2R,3S,4R,5R)-5-(6-((4-Aminobutyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate exerts its effects involves its interaction with various molecular targets and pathways. The compound can:
Inhibit enzymes: By mimicking natural substrates, it can inhibit enzymes involved in nucleic acid metabolism.
Interfere with DNA/RNA synthesis: The compound can be incorporated into nucleic acids, leading to disruptions in their synthesis and function.
Modulate signaling pathways: It can affect various cellular signaling pathways, influencing cell growth and proliferation.
Vergleich Mit ähnlichen Verbindungen
((2R,3S,4R,5R)-5-(6-((4-Aminobutyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: can be compared with other similar compounds, such as:
Adenosine triphosphate (ATP): Both compounds contain a purine base and phosphate groups, but ATP has three phosphate groups and is a key energy carrier in cells.
Guanosine monophosphate (GMP): Similar to the compound , GMP contains a purine base and a phosphate group but differs in the specific structure of the purine base and the sugar moiety.
Cytidine monophosphate (CMP): CMP contains a pyrimidine base instead of a purine base, highlighting the structural diversity among nucleotide analogs.
The uniqueness of ((2R,3S,4R,5R)-5-(6-((4-Aminobutyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate
Eigenschaften
CAS-Nummer |
78261-65-1 |
|---|---|
Molekularformel |
C14H23N6O7P |
Molekulargewicht |
418.34 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-[6-(4-aminobutylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C14H23N6O7P/c15-3-1-2-4-16-12-9-13(18-6-17-12)20(7-19-9)14-11(22)10(21)8(27-14)5-26-28(23,24)25/h6-8,10-11,14,21-22H,1-5,15H2,(H,16,17,18)(H2,23,24,25)/t8-,10-,11-,14-/m1/s1 |
InChI-Schlüssel |
SNUAPXPJVSPGRN-IDTAVKCVSA-N |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)NCCCCN |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)NCCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



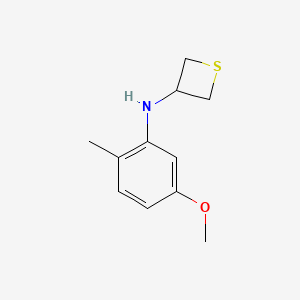
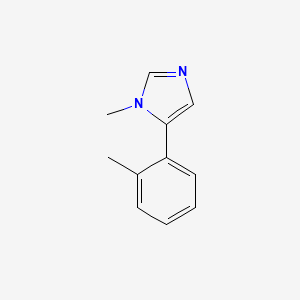
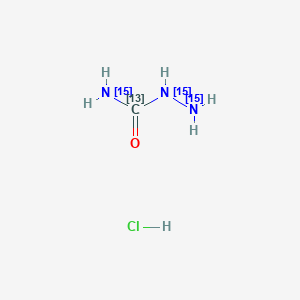

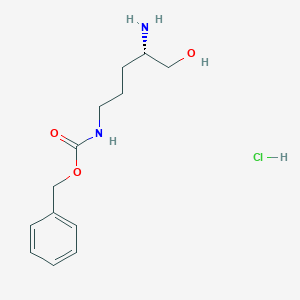
![6-Methyl-1-(4-nitrophenyl)-4-(piperidin-1-yl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B12935179.png)
![(5R,7R)-4-Chloro-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol](/img/structure/B12935186.png)
![2-Chloro-4-((1S,3R,5S)-3,6-dihydroxy-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12935189.png)
![4H-[1,3]Thiazino[3,2-a]benzimidazole](/img/structure/B12935191.png)
![Ethyl (S)-5-(difluoromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B12935199.png)
![(S)-6-Chloro-3-methyl-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one](/img/structure/B12935210.png)
